molecular formula C20H18IN3OS B2585675 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 396720-49-3

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No. B2585675
CAS RN: 396720-49-3
M. Wt: 475.35
InChI Key: FSXREVLFLAPARX-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide” is a chemically synthesized compound . It is derived from a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides .


Synthesis Analysis

The synthesis of this compound involves the use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone, also called antipyrine . This compound is of great interest in drug chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .


Chemical Reactions Analysis

The reaction of N-(2,3- and 3,5-dimethylphenyl)-alpha-methyl-beta-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Scientific Research Applications

Imaging and Diagnostic Applications

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide derivatives, such as iodobenzamide (IBZM), have been utilized extensively in diagnostic imaging, particularly involving the central nervous system (CNS) and cancer diagnostics. These compounds often serve as ligands for receptors, allowing for detailed imaging of specific biological targets. For example, IBZM is a D-2 dopamine receptor antagonist used in in vivo SPECT imaging to visualize CNS D-2 dopamine receptors. Its high specificity to the basal ganglia and favorable radiation dosimetry make it an effective tool in neurological studies and diagnostics (Kung et al., 1990). Similarly, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) shows promise in visualizing primary breast tumors due to its preferential binding to sigma receptors, which are overexpressed on breast cancer cells (Caveliers et al., 2002).

Neuroprotection and Parkinson's Disease Research

Studies have also explored the neuroprotective effects of related compounds in the context of Parkinson's disease. For instance, certain derivatives of the compound under discussion have been used in animal models to study the neuroprotective effects of caffeine and A2A adenosine receptor inactivation, shedding light on the potential therapeutic approaches for neurodegenerative diseases like Parkinson's (Chen et al., 2001).

Cancer Research and Chemosensitivity Testing

In the realm of cancer research, derivatives of this compound have been used to assess the chemosensitivity of tumors to various chemotherapeutic agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay, for instance, has been employed to evaluate the appropriate adjuvant cancer chemotherapy for patients with advanced colorectal cancer, providing insights into personalized cancer treatment strategies (Kabeshima et al., 2002).

properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN3OS/c1-12-7-13(2)9-14(8-12)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXREVLFLAPARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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